

Petrogenesis of Tourmaline in Granitic Intrusions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TOURMALINE

Cat. No.: B1171579

[Get Quote](#)

Abstract

Tourmaline, a complex borosilicate mineral, is a common accessory phase in granitic intrusions, particularly in peraluminous S-type granites and their associated pegmatites. Its remarkable chemical variability and stability over a wide range of pressure and temperature conditions make it an invaluable recorder of the petrogenetic processes occurring during the evolution of granitic magmas. This technical guide provides an in-depth exploration of the petrogenesis of **tourmaline** in granitic systems, summarizing key quantitative data, detailing experimental and analytical protocols, and illustrating fundamental concepts through logical diagrams. This document is intended for researchers and scientists in the fields of geology, petrology, and geochemistry.

Introduction

The occurrence of **tourmaline** in granitic rocks provides crucial insights into the concentration of boron and other volatile elements (e.g., F, Li) in the melt, the role of fluid phases in late-stage magmatic and hydrothermal processes, and the overall geochemical evolution of the magmatic system.^{[1][2]} **Tourmaline**'s chemical composition reflects the host magma's composition and the physical conditions of its crystallization, making it a powerful petrogenetic indicator.^{[3][4]} This guide synthesizes current understanding of **tourmaline** petrogenesis in granitic intrusions, focusing on its formation mechanisms, geochemical signatures, and the analytical techniques used for its study.

Mechanisms of Tourmaline Formation in Granitic Intrusions

Tourmaline formation in granitic systems is a multi-stage process that can be broadly categorized into magmatic, hydrothermal, and metasomatic origins.

- **Magmatic Crystallization:** In highly evolved, boron-rich peraluminous granitic melts, **tourmaline** can crystallize directly from the magma.^[3] Boron, being an incompatible element, becomes progressively concentrated in the residual melt during fractional crystallization.^[1] This enrichment, often coupled with high concentrations of other fluxes like water and fluorine, lowers the solidus temperature of the granitic melt, promoting the late-stage crystallization of **tourmaline**.^[5] Magmatic **tourmaline** is often found as disseminated euhedral to subhedral crystals within the granitic matrix.^[3]
- **Hydrothermal Crystallization:** As the granitic magma cools and crystallizes, a volatile-rich fluid phase can exsolve. This hydrothermal fluid is typically enriched in boron, alkali elements, and other incompatible elements.^[2] The interaction of these fluids with the host granite or surrounding country rocks can lead to the precipitation of hydrothermal **tourmaline**.^[1] This type of **tourmaline** is commonly found in veins, miarolitic cavities, and as alteration halos around granitic plutons.^[6] The transition from a magmatic to a hydrothermal regime is often recorded in the chemical and isotopic zoning of **tourmaline** crystals.^[7]
- **Metasomatic Replacement:** Boron-rich hydrothermal fluids emanating from a granitic intrusion can infiltrate the surrounding country rocks, leading to the metasomatic replacement of pre-existing minerals by **tourmaline**. This process, known as tourmalinization, commonly affects aluminous metasedimentary rocks and can result in the formation of **tourmaline**-rich rocks like tourmalinites.^[1]

Data Presentation: Chemical Composition of Tourmaline and Host Granite Conditions

The chemical composition of **tourmaline** provides a robust tool for deciphering the petrogenetic history of its host granite. The following tables summarize representative quantitative data from various studies on **tourmaline** in granitic intrusions.

Table 1: Representative Electron Microprobe Analyses (EMPA) of **Tourmaline** in Granitic Rocks (wt%)

Oxide	Schorl (S-type Granite)[4]	Schorl (Pegmatite) [4]	Dravite (Granite)[8]
SiO ₂	34.5 - 35.5	35.0 - 36.0	35.8 - 36.5
Al ₂ O ₃	32.0 - 34.0	31.0 - 33.0	30.0 - 32.0
FeO	10.0 - 15.0	12.0 - 16.0	2.0 - 5.0
MgO	0.5 - 2.0	0.2 - 1.5	8.0 - 11.0
Na ₂ O	1.8 - 2.5	2.0 - 2.6	1.5 - 2.2
CaO	0.1 - 0.5	0.05 - 0.3	0.2 - 0.8
TiO ₂	0.3 - 1.0	0.2 - 0.8	0.1 - 0.5
MnO	0.1 - 0.5	0.2 - 1.0	< 0.1

Table 2: Trace Element Composition of **Tourmaline** from Granitic Pegmatites (ppm)

Element	Concentration Range[9]
Li	10 - 1000
Zn	80 - 500
Ga	80 - 200
Sn	10 - 350
Sr	5 - 50
Y	1 - 20

Table 3: Pressure-Temperature (P-T) Conditions of **Tourmaline** Formation in Granitic Systems

Granite Type	Temperature (°C)	Pressure (kbar)	Reference
S-type Granite (Gangpur Schist Belt)	~730	~8.3	[4]
Pegmatite (Velence Mountains)	500 - 600	Not specified	[6]
W-Sn-Be Deposit Granite	500 - 800	Not specified	[10]
Eclogite-facies (high- pressure)	~650	~21	[11]

Experimental and Analytical Protocols

The study of **tourmaline** petrogenesis relies on a combination of experimental simulations and advanced analytical techniques to determine its chemical and isotopic composition.

Hydrothermal Synthesis of Tourmaline

Hydrothermal experiments are conducted to simulate the conditions of **tourmaline** formation in nature and to understand its stability and partitioning behavior.

Objective: To synthesize **tourmaline** under controlled pressure, temperature, and chemical conditions.

Apparatus: Cold-seal pressure vessels or autoclaves.

Starting Materials:

- A source of silica (e.g., SiO_2 glass).
- A source of alumina (e.g., Al_2O_3).
- A source of boron (e.g., boric acid, H_3BO_3).
- Sources of other cations (e.g., Na_2O , MgO , FeO) in the form of oxides or chlorides.

- Distilled water to create the hydrothermal fluid.

Procedure:

- The starting materials are weighed and sealed in a noble metal (e.g., gold, platinum) capsule along with a measured amount of water.
- The capsule is placed in a cold-seal pressure vessel.
- The vessel is heated to the desired temperature (e.g., 500-750°C) and pressurized with a fluid medium (e.g., water, argon) to the target pressure (e.g., 1-2 kbar).[12][13]
- The experiment is run for a specific duration (days to weeks) to allow for the crystallization of **tourmaline**.
- At the end of the experiment, the vessel is rapidly quenched to preserve the run products.
- The capsule is opened, and the solid products are extracted for analysis.

Electron Probe Microanalysis (EPMA) of Tourmaline

EPMA is a widely used technique for determining the major and minor element composition of **tourmaline** with high spatial resolution.

Objective: To obtain quantitative chemical data for major and minor elements in **tourmaline**.

Instrument: Electron Probe Microanalyzer.

Sample Preparation:

- A polished thin section or an epoxy mount of the **tourmaline**-bearing rock is prepared.
- The surface is coated with a thin layer of carbon to ensure electrical conductivity.

Analytical Conditions:

- Accelerating Voltage: Typically 15 kV.[14]
- Beam Current: 10-20 nA.[14]

- Beam Diameter: 1-5 μm .[\[14\]](#)
- Standards: Well-characterized natural and synthetic minerals are used for calibration (e.g., albite for Na, diopside for Si and Mg, andalusite for Al).[\[15\]](#)
- Data Correction: Raw X-ray intensity data are corrected for matrix effects (ZAF or equivalent correction procedures).

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements

LA-ICP-MS is a powerful technique for in-situ determination of trace element concentrations in **tourmaline**.

Objective: To measure the abundance of a wide range of trace elements in **tourmaline** at the parts-per-million (ppm) level.

Instrument: A high-power laser coupled with an ICP-MS.

Procedure:

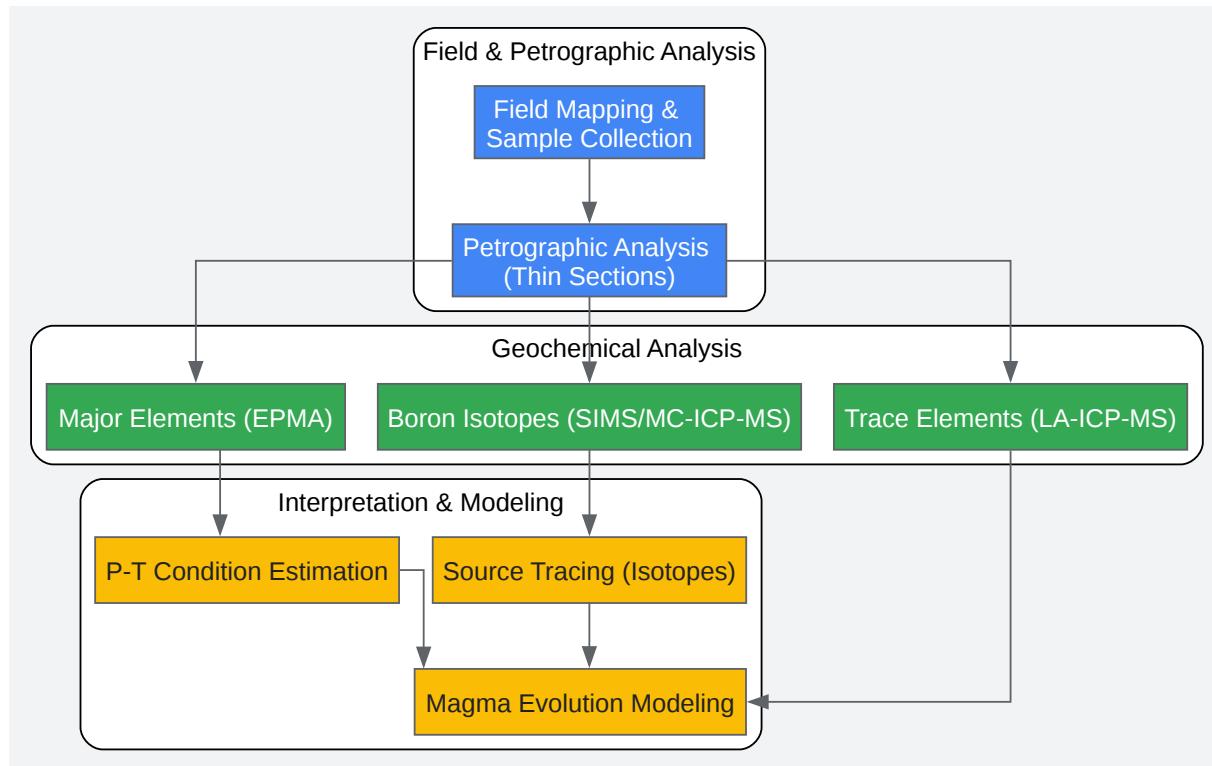
- A high-energy laser beam is focused on the surface of the **tourmaline** sample (polished thin section or mount).
- The laser ablates a small amount of material, creating a microscopic aerosol.
- The aerosol is transported by a carrier gas (e.g., helium, argon) into the plasma of the ICP-MS.
- The elements in the aerosol are ionized in the plasma and then separated and detected by the mass spectrometer based on their mass-to-charge ratio.
- Quantification is achieved by calibrating against a standard reference material with a known composition (e.g., NIST SRM 610/612 glass).[\[1\]](#)

Boron Isotope Analysis

The isotopic composition of boron ($^{11}\text{B}/^{10}\text{B}$) in **tourmaline** is a powerful tracer for distinguishing between different sources of boron (e.g., continental crust vs. marine sediments) and for understanding fluid-melt interaction processes.

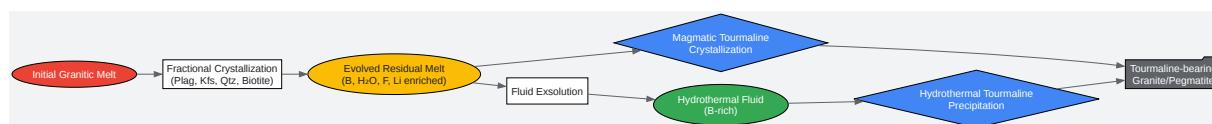
Objective: To determine the $\delta^{11}\text{B}$ value of **tourmaline**.

Method 1: Secondary Ion Mass Spectrometry (SIMS)

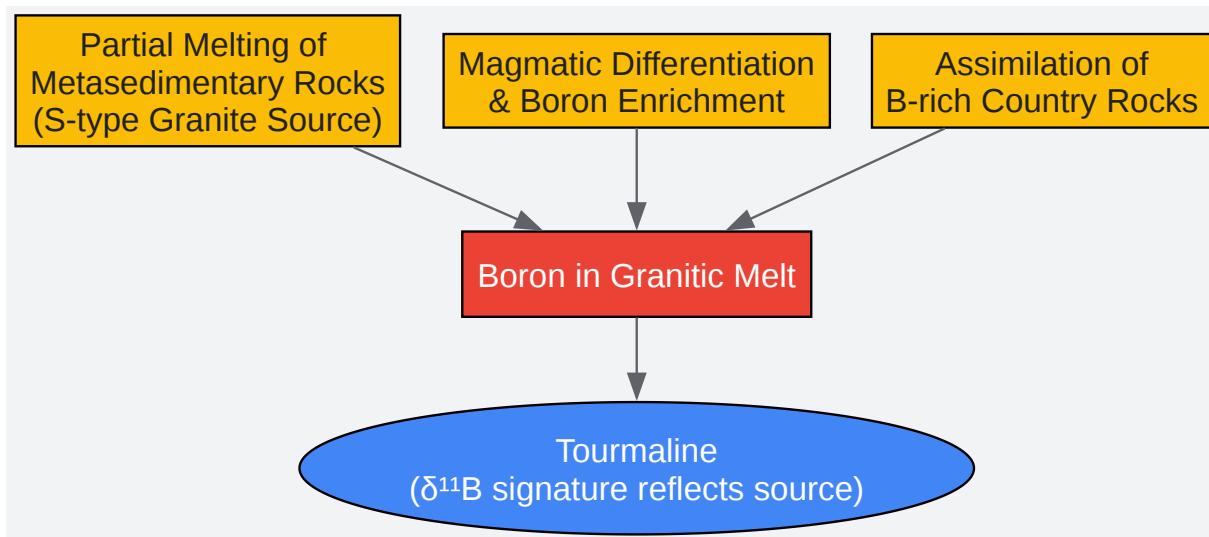

- An in-situ micro-analytical technique that uses a primary ion beam to sputter secondary ions from the sample surface.
- The secondary ions are then analyzed by a mass spectrometer.
- Requires well-characterized **tourmaline** standards for calibration to correct for instrumental mass fractionation.

Method 2: Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS)

- Provides high-precision measurements of boron isotopes.
- The **tourmaline** sample is first dissolved using acid digestion.
- Boron is then separated and purified from the sample matrix using ion-exchange chromatography.^[5]
- The purified boron solution is introduced into the MC-ICP-MS for isotopic analysis.^[16]


Visualizations of Petrogenetic Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the petrogenesis of **tourmaline** in granitic intrusions.


[Click to download full resolution via product page](#)

Workflow for the petrogenetic study of **tourmaline** in granitic intrusions.

[Click to download full resolution via product page](#)

Evolution of a granitic system leading to **tourmaline** formation.

[Click to download full resolution via product page](#)

Potential sources of boron for **tourmaline** in granitic intrusions.

Conclusion

Tourmaline in granitic intrusions is a versatile mineral that provides a detailed record of magmatic and hydrothermal processes. Its chemical and isotopic composition can be used to trace the evolution of granitic melts, constrain the pressure and temperature conditions of their formation, and identify the sources of volatile components like boron. The integrated application of field observations, petrography, advanced analytical techniques, and experimental petrology, as outlined in this guide, is essential for unlocking the wealth of information preserved in **tourmaline** and for advancing our understanding of the petrogenesis of granitic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 2. Experimental Study of the Stability and Synthesis of the Tourmaline Supergroup Minerals - Setkova - Geochemistry International [journals.rcsi.science]
- 3. [repositorium.uminho.pt](#) [repositorium.uminho.pt]
- 4. Tourmaline growth and evolution in S-type granites and pegmatites: constraints from textural, chemical and B-isotopic study from the Gangpur Schist Belt granitoids, eastern India | Geological Magazine | Cambridge Core [cambridge.org]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [akjournals.com](#) [akjournals.com]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [mdpi.com](#) [mdpi.com]
- 9. [researchgate.net](#) [researchgate.net]
- 10. Tourmaline as a Recorder of Ore-Forming Processes in the Xuebaoding W-Sn-Be Deposit, Sichuan Province, China: Evidence from the Chemical Composition of Tourmaline | MDPI [mdpi.com]
- 11. [academic.oup.com](#) [academic.oup.com]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [researchgate.net](#) [researchgate.net]
- 14. [repository.lsu.edu](#) [repository.lsu.edu]
- 15. [jgeosci.org](#) [jgeosci.org]
- 16. [es.nju.edu.cn](#) [es.nju.edu.cn]
- To cite this document: BenchChem. [Petrogenesis of Tourmaline in Granitic Intrusions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171579#petrogenesis-of-tourmaline-in-granitic-intrusions\]](https://www.benchchem.com/product/b1171579#petrogenesis-of-tourmaline-in-granitic-intrusions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com